Isoguanine
Overview
Description
It is a product of oxidative damage to deoxyribonucleic acid and has been shown to cause mutations . Isoguanine is used in combination with isocytosine in studies of unnatural nucleic acid analogues of the normal base pairs in deoxyribonucleic acid . It is also used as a nucleobase of hachimoji nucleic acids .
Mechanism of Action
Target of Action
Isoguanine (isoG) is an isomer of guanosine (G), differing from G by the translocation of the C2 carbonyl and C6 amino groups . This minor translocation of functional groups results in significant differences in the properties of G and isoG .
Mode of Action
It’s known that isog can interact with its targets through hydrogen bonding due to its unique 2-amino and 6-carbonyl groups . These groups can act as a hydrogen bond donor and receptor, respectively, resulting in its assembly into different structures .
Biochemical Pathways
IsoG is a product of oxidative damage to DNA and has been shown to cause mutation . It is also used in combination with isocytosine in studies of unnatural nucleic acid analogues of the normal base pairs in DNA . Oxidation reaction commonly occurs in cells because of the presence of reactive oxygen species (ROS), which plays an important role in DNA damage .
Result of Action
IsoG is a product of oxidative damage to DNA and has been shown to cause mutation . It is logical that isoG is more abundant in human cancerous tissue than in normal tissue . In 1993, isoG was identified in mice at levels of only a few oxidation sites per 10^5 DNA bases .
Action Environment
The action of isoG can be influenced by various environmental factors. For instance, in the presence of Fe(III), Cu(II), Ni(II) and Co(II), isoG was a product of H2O2-treated mammalian chromatin both in vivo and in vitro . This suggests that the presence of certain metal ions can influence the formation of isoG.
Biochemical Analysis
Biochemical Properties
Isoguanine, like guanosine, can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations . It has a wide range of applications including ionophores, genetics, gel formation, and cancer treatment .
Cellular Effects
This compound is more abundant in human cancerous tissue than in normal tissue This suggests that this compound may have significant effects on cellular processes, particularly in the context of cancer
Molecular Mechanism
It is known that this compound can form hydrogen bonds, which may allow it to interact with other biomolecules
Temporal Effects in Laboratory Settings
It is known that this compound can form stable supramolecular structures , suggesting that it may have long-term effects on cellular function
Metabolic Pathways
This compound is involved in nucleic acid metabolism
Subcellular Localization
It is known that this compound can form supramolecular structures , which may influence its localization within the cell
Preparation Methods
Isoguanine can be synthesized through various methodsAnother method involves using guanine as an initial reactant and exchanging the C2 amino and C6 carbonyl groups . Additionally, this compound can be synthesized by constructing a nitrogen heterocycle with aminoimidazole carboxamide . Industrial production methods often involve the use of high-yield synthetic routes and optimized reaction conditions to ensure the efficient production of this compound .
Chemical Reactions Analysis
Isoguanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include aqueous ammonia, strong electron-withdrawing groups, and various cations . Major products formed from these reactions include this compound derivatives and modified nucleosides .
Scientific Research Applications
Isoguanine has a wide range of scientific research applications. In chemistry, it is used in the study of unnatural nucleic acid analogues and the development of new genetic systems . In biology, this compound is used to investigate the effects of oxidative damage on deoxyribonucleic acid and its role in causing mutations . Additionally, this compound is used in the formation of supramolecular structures such as tetramers and decamers, which have applications in ionophores, genetics, and gel formation .
Comparison with Similar Compounds
Isoguanine is similar to guanine, as both are purine bases with similar structures. this compound differs from guanine by the translocation of the C2 carbonyl and C6 amino groups . This minor translocation results in significant differences in the properties of guanine and this compound . For example, this compound can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations, whereas guanine forms G-quartets and G-quadruplexes . Other similar compounds include isocytosine, which pairs with this compound in hachimoji nucleic acids .
Properties
IUPAC Name |
6-amino-1,7-dihydropurin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1H,(H4,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAVOWXCEBXPTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=O)NC(=C2N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187406 | |
Record name | Isoguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxyadenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0625 mg/mL | |
Record name | 2-Hydroxyadenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
149297-79-0, 3373-53-3 | |
Record name | 6-Amino-3,9-dihydro-2H-purin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149297-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoguanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3373-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoguanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3373-53-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241501 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoguanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E335PK4428 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Hydroxyadenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 360 °C | |
Record name | 2-Hydroxyadenine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000403 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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